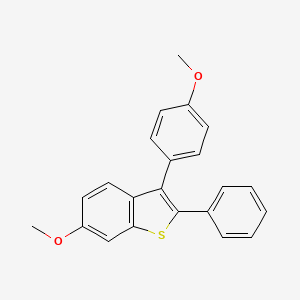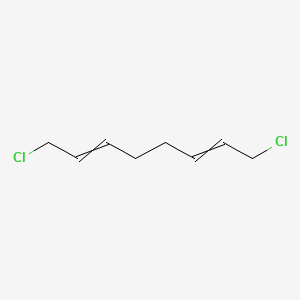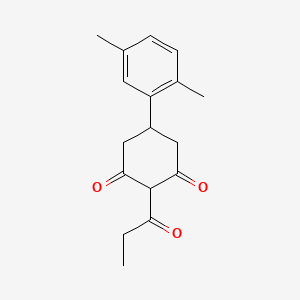
3-Docosyl-4-tricosylideneoxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Docosyl-4-tricosylideneoxetan-2-one is a complex organic compound with the molecular formula C48H92O2 It is characterized by a unique oxetane ring structure, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Docosyl-4-tricosylideneoxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of long-chain alkenes with suitable leaving groups. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Docosyl-4-tricosylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The long hydrocarbon chains can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-Docosyl-4-tricosylideneoxetan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid behavior.
Industry: Used in the formulation of specialty chemicals and materials with specific hydrophobic properties.
Mécanisme D'action
The mechanism of action of 3-Docosyl-4-tricosylideneoxetan-2-one involves its interaction with lipid membranes and other hydrophobic environments. The long hydrocarbon chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The oxetane ring may also participate in specific chemical reactions, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Docosan-1-ol: A long-chain primary fatty alcohol similar in structure but lacking the oxetane ring.
Uniqueness
3-Docosyl-4-tricosylideneoxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and physical properties compared to other long-chain hydrocarbons. This uniqueness makes it valuable for specific applications where the oxetane ring’s reactivity is advantageous .
Propriétés
Numéro CAS |
83708-15-0 |
|---|---|
Formule moléculaire |
C48H92O2 |
Poids moléculaire |
701.2 g/mol |
Nom IUPAC |
3-docosyl-4-tricosylideneoxetan-2-one |
InChI |
InChI=1S/C48H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-46(48(49)50-47)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-44H2,1-2H3 |
Clé InChI |
NJXPPOGSFIKFNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


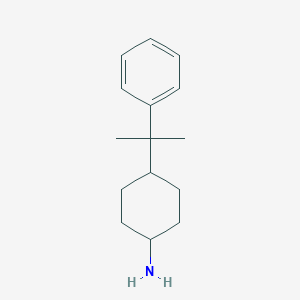

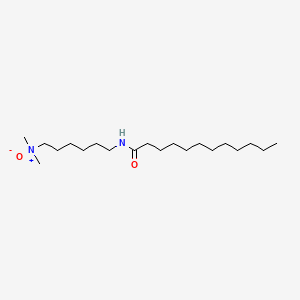
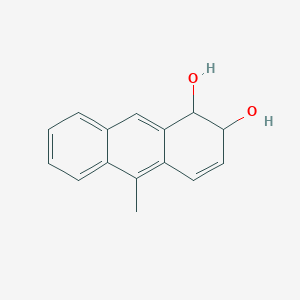
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
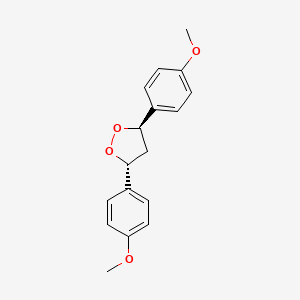
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
